molecular formula C21H16N4O2 B10943130 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline

2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10943130
M. Wt: 356.4 g/mol
InChI Key: KHQNLFKBKKZEHR-UHFFFAOYSA-N
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Description

2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic methods include:

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are also utilized to streamline production .

Chemical Reactions Analysis

Types of Reactions

2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .

Mechanism of Action

The mechanism of action of 2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[(3-Methylphenoxy)methyl]-2-furyl}[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H16N4O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C21H16N4O2/c1-14-5-4-6-15(11-14)26-12-16-9-10-19(27-16)20-23-21-17-7-2-3-8-18(17)22-13-25(21)24-20/h2-11,13H,12H2,1H3

InChI Key

KHQNLFKBKKZEHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NN4C=NC5=CC=CC=C5C4=N3

Origin of Product

United States

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